

# An In-depth Technical Guide to 4-Hexylphenol: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 4-Hexylphenol

Cat. No.: B1211905

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## Introduction

**4-Hexylphenol**, an organic compound belonging to the alkylphenol family, is characterized by a phenol ring substituted with a hexyl group at the para position.<sup>[1]</sup> This amphiphilic molecule, possessing both a hydrophilic phenolic head and a hydrophobic hexyl tail, exhibits a range of chemical and physical properties that make it a subject of interest in various scientific domains, including environmental science and materials research.<sup>[1]</sup> This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **4-Hexylphenol**.

## Chemical Structure

The molecular structure of **4-Hexylphenol** consists of a benzene ring bonded to a hydroxyl group (-OH) and a hexyl group (-C<sub>6</sub>H<sub>13</sub>) at the para (4-) position relative to the hydroxyl group.<sup>[1][2]</sup> The presence of the hydroxyl group makes the phenolic part of the molecule polar and capable of hydrogen bonding, while the six-carbon alkyl chain imparts a nonpolar, hydrophobic character.<sup>[1][3]</sup> This dual nature influences its solubility and other physical properties.

Caption: 2D structure of **4-Hexylphenol**.

## Physicochemical Properties

The physicochemical properties of **4-Hexylphenol** are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

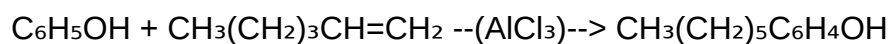
Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O	[4][5][6]
Molecular Weight	178.27 g/mol	[4][5][7]
CAS Number	2446-69-7	[1][4][5][6]
Appearance	White to faintly yellow solid or clear liquid	[8]
Melting Point	23-32 °C	[4][9][10]
Boiling Point	270-281.2 °C at 760 mmHg	[1][5][6]
Density	~0.954 g/cm <sup>3</sup>	[1][5][6]
Water Solubility	28.57 mg/L at 25 °C	[1][8]
Solubility in Organic Solvents	Soluble in alcohols, ethers, ketones, and aromatic hydrocarbons	[1]
pKa	10.18 ± 0.15 (Predicted)	[8]
Flash Point	127 °C	[1]
Refractive Index	~1.514	[6]
Vapor Pressure	0.00212 mmHg at 25 °C	[6][8]

## Experimental Protocols

### Synthesis of 4-Hexylphenol via Friedel-Crafts Alkylation

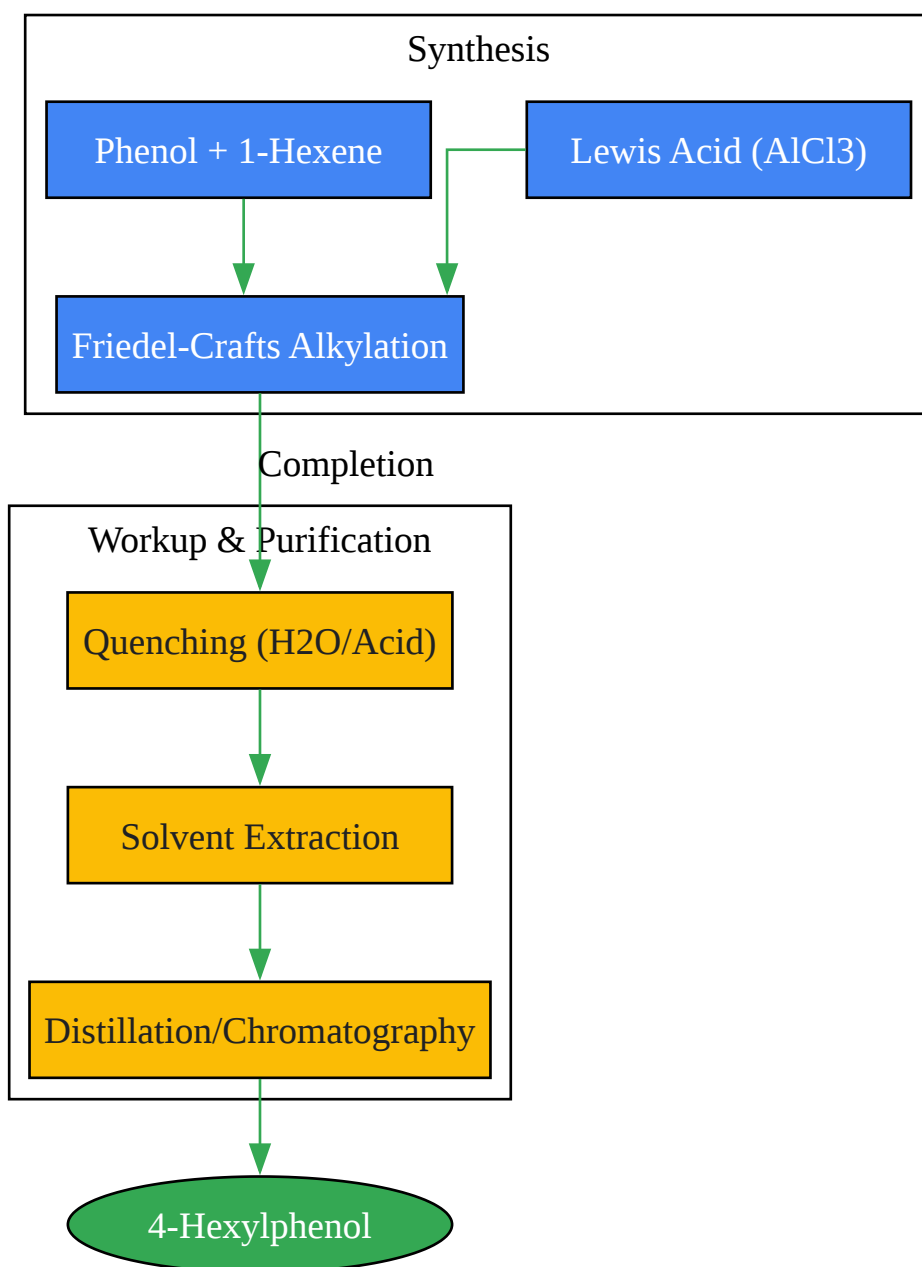
The primary method for synthesizing **4-Hexylphenol** is through the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves the reaction of phenol with 1-hexene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).[1]

Reaction:



#### General Methodology:

- **Reactant Preparation:** Phenol is dissolved in an appropriate inert solvent.
- **Catalyst Addition:** The Lewis acid catalyst (e.g., aluminum chloride) is added to the phenol solution under anhydrous conditions.
- **Alkylation:** 1-hexene is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.
- **Reaction Quenching:** After the reaction is complete, it is quenched by the slow addition of water or a dilute acid to deactivate the catalyst.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.
- **Purification:** The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.



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Caption: General workflow for the synthesis and purification of **4-Hexylphenol**.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of **4-Hexylphenol**.<sup>[4][9]</sup>

- **Mobile Phase:** A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
- **Stationary Phase:** A C18 reversed-phase column is commonly used.
- **Detection:** UV detection at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.

#### Spectroscopic Analysis:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene protons of the hexyl chain, and the terminal methyl group. The phenolic hydroxyl proton will appear as a broad singlet.
  - $^{13}\text{C}$  NMR: The spectrum will display distinct signals for the carbon atoms of the benzene ring and the hexyl chain.
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit a broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H stretching of the alkyl chain and aromatic C=C stretching will also be present.
- **Mass Spectrometry (MS):** Mass spectrometry can be used to confirm the molecular weight of **4-Hexylphenol**. The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound ( $178.27\text{ g/mol}$ ).

## Safety and Handling

**4-Hexylphenol** is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

## Environmental Considerations

**4-Hexylphenol** is recognized as a potential endocrine disruptor and can have adverse effects on aquatic organisms.[1] Its presence in the environment is a subject of ongoing research and monitoring.[1]

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